N-(4-methoxyphenyl)pyridin-2-amine
Overview
Description
N-(4-methoxyphenyl)pyridin-2-amine: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an amine group at the 2-position and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: N-(4-methoxyphenyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other derivatives with potential biological activity .
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as a tubulin polymerization inhibitor, which could make it useful in cancer treatment. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: The compound’s unique structure and reactivity make it valuable in the development of advanced materials, such as polymers and coatings. It can also be used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, as a tubulin polymerization inhibitor, it binds to the tubulin protein, preventing the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(4-chlorophenyl)pyridin-2-amine
- N-(4-phenoxyphenyl)pyridin-2-amine
- N-(4-methylphenyl)pyridin-2-amine
Comparison: N-(4-methoxyphenyl)pyridin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents (e.g., chloro, phenoxy, methyl), the methoxy group can enhance its solubility and potentially its biological activity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-7-5-10(6-8-11)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUBQNMWLVIDOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325461 | |
Record name | N-(4-methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78644-78-7 | |
Record name | NSC508421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-methoxyphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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